1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Overview
Description
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromophenyl and fluorophenyl groups attached to the thiadiazole ring, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiadiazole derivatives have also been reported to interact strongly with biological targets due to their mesoionic character .
Mode of Action
For instance, indole derivatives have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Related compounds such as indole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological and clinical applications .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which could potentially impact their bioavailability .
Result of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A , and some thiadiazole derivatives have demonstrated potent antimicrobial activities .
Preparation Methods
The synthesis of 1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the appropriate bromophenyl and fluorophenyl precursors are reacted with the thiadiazole ring.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the substituted thiadiazole with an isocyanate derivative under controlled conditions.
Chemical Reactions Analysis
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Scientific Research Applications
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has various scientific research applications, including:
Comparison with Similar Compounds
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:
2-Amino-5-bromo-1,3,4-thiadiazole: This compound has similar structural features but lacks the fluorophenyl group, making it less bioactive.
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a benzylthio group instead of the bromophenyl group, which alters its chemical properties and biological activity.
Properties
IUPAC Name |
1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN4OS/c16-10-3-1-2-9(8-10)13-20-21-15(23-13)19-14(22)18-12-6-4-11(17)5-7-12/h1-8H,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUFAQWUKHGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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